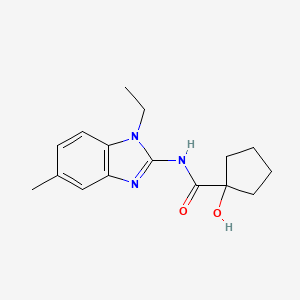![molecular formula C16H23NO3 B6637913 [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, also known as HMMA-2, is a chemical compound that has been of great interest in the field of scientific research. It is a piperidine-based compound that has shown potential as a therapeutic agent due to its ability to modulate certain biochemical pathways in the body. In
Wissenschaftliche Forschungsanwendungen
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has also been investigated for its ability to modulate the immune system, and has shown promise as a potential treatment for autoimmune diseases. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been studied for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood, but it is believed to modulate certain biochemical pathways in the body. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. Additionally, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to have anti-oxidant properties, which may help to protect against oxidative stress. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has also been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high purity. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a valuable tool for drug discovery. However, there are also limitations to its use in lab experiments. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has not been extensively studied in humans, so its safety and efficacy are not fully understood. Additionally, the mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for research on [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone. One area of interest is its potential use in drug delivery systems. [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been shown to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, which may help to identify new therapeutic targets. Finally, more studies are needed to determine the safety and efficacy of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone in humans, which will be essential for its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzaldehyde with 2-(hydroxymethyl)-3-methylpiperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone as the final product. The synthesis method has been optimized to yield a high purity product, which is essential for scientific research applications.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-5-4-8-17(14(11)10-18)16(19)13-7-6-12(2)15(9-13)20-3/h6-7,9,11,14,18H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXRBYEAJCFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)